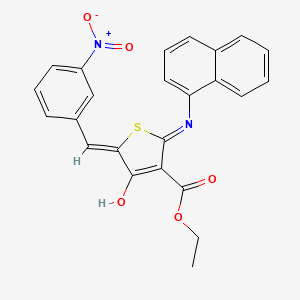![molecular formula C16H12N2O2S B3721234 5-benzylidene-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3721234.png)
5-benzylidene-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
Overview
Description
5-benzylidene-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one, commonly known as thiosemicarbazone, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It has been reported to exhibit antiviral, antibacterial, antifungal, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of thiosemicarbazone is not fully understood. However, it has been proposed that thiosemicarbazone exerts its biological activity by chelating metal ions such as copper and iron, which are essential for the growth and proliferation of microorganisms and cancer cells. Thiosemicarbazone has also been shown to inhibit the activity of enzymes such as ribonucleotide reductase and topoisomerase, which are involved in DNA synthesis and repair.
Biochemical and Physiological Effects
Thiosemicarbazone has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Thiosemicarbazone has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
Thiosemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and can be purified by recrystallization or column chromatography. Thiosemicarbazone is also stable under normal laboratory conditions and can be stored for extended periods.
However, thiosemicarbazone has some limitations for lab experiments. It is highly reactive and can form complexes with various metal ions, which can affect its biological activity. Thiosemicarbazone is also insoluble in water, which can limit its use in aqueous solutions.
Future Directions
Thiosemicarbazone has several potential future directions for research. It can be further studied for its antiviral, antibacterial, antifungal, antitumor, and anti-inflammatory properties. Thiosemicarbazone can also be modified to improve its solubility and bioavailability. Moreover, thiosemicarbazone can be tested for its potential use as a diagnostic tool for various diseases.
Conclusion
In conclusion, thiosemicarbazone is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It has been reported to exhibit antiviral, antibacterial, antifungal, antitumor, and anti-inflammatory properties. Thiosemicarbazone can be synthesized by reacting thiosemicarbazide with an aldehyde or ketone in the presence of a suitable catalyst. Thiosemicarbazone has several potential future directions for research, including its antiviral, antibacterial, antifungal, antitumor, and anti-inflammatory properties.
Scientific Research Applications
Thiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antiviral activity against various viruses such as HIV, hepatitis B, and C viruses. Thiosemicarbazone has also been found to possess antibacterial activity against gram-positive and gram-negative bacteria. Moreover, it has been shown to have antifungal activity against various fungal strains.
Thiosemicarbazone has been reported to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(5E)-5-benzylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-13-8-6-12(7-9-13)17-16-18-15(20)14(21-16)10-11-4-2-1-3-5-11/h1-10,19H,(H,17,18,20)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLYXDRNSVBQOC-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721152.png)

![2-[(3-chloro-2-methylphenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3721166.png)
![N-{5-[(2-methyl-1H-indol-3-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B3721170.png)

![2-[(3-chloro-4-methylphenyl)amino]-5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B3721182.png)
![2-[1-(benzylamino)ethylidene]-1,3-cyclohexanedione](/img/structure/B3721186.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-isopropyl-3-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B3721194.png)
![methyl 2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3721213.png)
![1-phenyl-5-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3721215.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3721217.png)

![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3721238.png)
![7-ethyl-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B3721247.png)